Tetrakis(2-hydroxyethyl)ammonium bromide Tetrakis(2-hydroxyethyl)ammonium bromide
Brand Name: Vulcanchem
CAS No.: 4328-04-5
VCID: VC3762017
InChI: InChI=1S/C8H20NO4.BrH/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H/q+1;/p-1
SMILES: C(CO)[N+](CCO)(CCO)CCO.[Br-]
Molecular Formula: C8H20BrNO4
Molecular Weight: 274.15 g/mol

Tetrakis(2-hydroxyethyl)ammonium bromide

CAS No.: 4328-04-5

Cat. No.: VC3762017

Molecular Formula: C8H20BrNO4

Molecular Weight: 274.15 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis(2-hydroxyethyl)ammonium bromide - 4328-04-5

Specification

CAS No. 4328-04-5
Molecular Formula C8H20BrNO4
Molecular Weight 274.15 g/mol
IUPAC Name tetrakis(2-hydroxyethyl)azanium;bromide
Standard InChI InChI=1S/C8H20NO4.BrH/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H/q+1;/p-1
Standard InChI Key HAKHOKJQPCRWAS-UHFFFAOYSA-M
SMILES C(CO)[N+](CCO)(CCO)CCO.[Br-]
Canonical SMILES C(CO)[N+](CCO)(CCO)CCO.[Br-]

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

Tetrakis(2-hydroxyethyl)ammonium bromide features a quaternary nitrogen atom bonded to four 2-hydroxyethyl groups (–CH₂CH₂OH), forming a positively charged ammonium cation with the bromide serving as the counter anion. This molecular architecture creates a highly polar, water-soluble compound with multiple hydrogen bonding sites through its hydroxyl groups.

The compound is officially identified by the following characteristics:

  • Chemical Abstract Service (CAS) Number: 4328-04-5

  • Molecular Formula: C₈H₂₀BrNO₄

  • Systematic Name: Ethanaminium, 2-Hydroxy-N,N,N-Tris(2-Hydroxyethyl)-, Bromide

  • Exact Mass: 273.05800

  • Polar Surface Area (PSA): 80.92000

Physical Properties

Tetrakis(2-hydroxyethyl)ammonium bromide exists as a solid at room temperature with distinct physical characteristics that are crucial for its handling, storage, and application in various processes.

Table 1: Physical Properties of Tetrakis(2-hydroxyethyl)ammonium bromide

PropertyValueReference
Molecular Weight274.15300 g/mol
Physical StateSolid
ColorWhite
Melting Point191°C
SolubilitySoluble in water and polar solvents
DensityNot available in literature
Boiling PointNot available in literature

Chemical Properties

The chemical behavior of Tetrakis(2-hydroxyethyl)ammonium bromide is defined by its quaternary ammonium cation and multiple hydroxyl groups, which contribute to its ionic character and hydrogen bonding capabilities. These structural features enable the compound to:

  • Function as an ionic substance with significant polarity

  • Participate in hydrogen bonding through its multiple hydroxyl groups

  • Act as a potential phase transfer catalyst in organic synthesis

  • Exhibit hygroscopic properties due to its hydrophilic nature

  • Potentially serve as an antimicrobial agent, similar to other quaternary ammonium compounds

The presence of multiple hydroxyl groups in Tetrakis(2-hydroxyethyl)ammonium bromide differentiates it from other quaternary ammonium compounds like Tetrakis(decyl)ammonium bromide, which contains long alkyl chains and exhibits more pronounced surfactant properties . This structural distinction affects its solubility profile, reactivity patterns, and applications in various chemical processes.

Synthesis Methods

Synthetic Procedure Based on Related Compounds

A relevant synthesis approach can be extrapolated from the procedure used for hydroxyl-functionalized ionic liquids, as documented in the literature. This approach involves the reaction of an amine precursor with a bromoethanol or similar halogenated alcohol under appropriate conditions.

For instance, a typical synthesis procedure for hydroxyl-functionalized quaternary ammonium compounds involves:

  • Combining an appropriate amine (such as triethanolamine) with 2-bromoethanol or a similar bromoalkanol

  • Heating the reaction mixture in a suitable solvent (such as toluene) at elevated temperatures (approximately 110°C)

  • Allowing sufficient reaction time (typically 12 hours) for complete quaternization

  • Cooling the reaction mixture to room temperature, resulting in the formation of a solid product

  • Filtering, washing (typically with acetone), and drying the product under vacuum at moderate temperatures

Based on the synthesis of related compounds like N,N,N-triethyl-2-hydroxyethanaminium bromide, the following reaction conditions are likely applicable:

  • Solvent: Dry toluene

  • Temperature: 110°C

  • Reaction Time: 12 hours

  • Expected Yield: Approximately 98%

The synthesis would involve the reaction of triethanolamine with 2-bromoethanol in the appropriate molar ratio to achieve complete quaternization of the nitrogen atom with four hydroxyethyl groups.

Applications and Utilization

Ionic Liquid Applications

Tetrakis(2-hydroxyethyl)ammonium bromide and similar hydroxyl-functionalized quaternary ammonium compounds have found significant application as ionic liquids. Ionic liquids are salts with melting points below 100°C that exhibit unique properties including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics through variation of their constituent ions.

The hydroxyl functionality in Tetrakis(2-hydroxyethyl)ammonium bromide enhances its ability to dissolve certain compounds and participate in various chemical transformations, making it particularly useful in:

  • Serving as reaction media for organic syntheses

  • Functioning as extraction solvents for various compounds

  • Acting as electrolytes in electrochemical applications

The literature suggests that hydroxyl-functionalized ionic liquids, including those based on quaternary ammonium cations, have been specifically utilized in the synthesis of phthalocyanines and related compounds . The presence of hydroxyl groups in these ionic liquids likely facilitates specific interactions with reagents and intermediates in these syntheses, potentially enhancing yields and selectivity.

Clay Swelling Inhibition

Research on related compounds suggests potential applications in clay swelling inhibition. For instance, N1,N2-ditetradecy-N1,N1,N2,N2-tetrakis (2-hydroxyethyl) ethane-1,2-diaminium bromide has been evaluated as a sodium montmorillonite swelling inhibitor with promising results . While this compound differs from Tetrakis(2-hydroxyethyl)ammonium bromide in having a different carbon backbone structure, the presence of hydroxyethyl groups attached to quaternary nitrogen atoms suggests that Tetrakis(2-hydroxyethyl)ammonium bromide might exhibit similar properties.

Linear swelling tests with related compounds have shown significant reductions in the swelling height of sodium montmorillonite, indicating potential applications in:

  • Drilling fluid formulations for oil and gas industry

  • Stabilization of clay-containing formations

  • Prevention of wellbore instability during drilling operations

Research Findings and Developments

Spectroscopic Characterization

Comprehensive characterization of Tetrakis(2-hydroxyethyl)ammonium bromide and related compounds typically involves multiple spectroscopic and analytical techniques. Based on methodologies employed for similar compounds, characterization of Tetrakis(2-hydroxyethyl)ammonium bromide would likely include:

  • Fourier Transform Infrared (FT-IR) Spectroscopy to identify functional groups

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation

  • Elemental Analysis to verify composition

  • Mass Spectrometry for molecular weight confirmation

For related compounds like N1,N2-ditetradecy-N1,N1,N2,N2-tetrakis (2-hydroxyethyl) ethane-1,2-diaminium bromide, researchers have employed these techniques along with thermal analysis methods such as Thermogravimetric Analysis (TGA) to evaluate thermal stability .

Comparative Performance

Studies on related compounds provide insights into the potential performance of Tetrakis(2-hydroxyethyl)ammonium bromide relative to other quaternary ammonium compounds. For instance, in clay swelling inhibition applications, compounds containing hydroxyethyl groups attached to quaternary nitrogen atoms have demonstrated significant efficacy in reducing the swelling of sodium montmorillonite .

The hydroxyl functionality in these compounds likely contributes to their performance by:

  • Facilitating specific interactions with clay surfaces

  • Modifying the intercalation behavior within clay interlayers

  • Altering the hydration characteristics of clay particles

Comparative studies would be valuable to specifically evaluate how Tetrakis(2-hydroxyethyl)ammonium bromide performs relative to other quaternary ammonium compounds with different substituents (e.g., alkyl chains of varying lengths, aromatic substituents, or other functional groups).

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